molecular formula C12H22N2O3 B13917977 tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13917977
M. Wt: 242.31 g/mol
InChI Key: ZTYGSLYLAGFVKP-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of both nitrogen and oxygen atoms in the ring system adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the spirocyclic intermediate. Subsequent reactions introduce the tert-butyl ester and hydroxymethyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is largely dependent on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxymethyl and tert-butyl ester groups in tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate makes it unique among spirocyclic compounds. These functional groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications. The spirocyclic structure also imparts rigidity, which can be advantageous in the design of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-5-13-9(12)6-15/h9,13,15H,4-8H2,1-3H3

InChI Key

ZTYGSLYLAGFVKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2CO

Origin of Product

United States

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